molecular formula C18H18N4OS2 B4734395 4,6-dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine

4,6-dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine

Cat. No.: B4734395
M. Wt: 370.5 g/mol
InChI Key: VPXPLLGCLBRBOG-RMKNXTFCSA-N
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Description

4,6-dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine is a synthetically designed small molecule investigated for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound belongs to a class of hybrid structures that strategically incorporate a 4,6-dimethylpyrimidine core, a moiety known for its ability to act as a hinge-binding region inhibitor in the ATP-binding pocket of the kinase domain. The molecule's unique structure, featuring a 1,3,4-oxadiazole ring linked via disulfide-like bridges, is engineered to enhance binding affinity and selectivity. Research indicates that such hybrid molecules can effectively suppress EGFR-mediated signaling pathways, which are critically implicated in cellular processes like proliferation, survival, and differentiation. Dysregulation of EGFR is a hallmark of numerous cancers, particularly non-small cell lung cancer (NSCLC) and glioblastoma. Consequently, this compound serves as a valuable chemical tool for probing the mechanisms of oncogenesis and resistance associated with receptor tyrosine kinases. Its primary research utility lies in preclinical studies aimed at understanding signal transduction networks, evaluating the efficacy of novel EGFR-targeting agents, and developing new strategies to overcome resistance to existing clinical inhibitors like gefitinib and erlotinib. Studies on analogous compounds demonstrate their potential to induce apoptosis and cell cycle arrest in EGFR-overexpressing cancer cell lines, making this a crucial candidate for in vitro and in vivo pharmacological profiling.

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c1-13-11-14(2)20-17(19-13)25-12-16-21-22-18(23-16)24-10-6-9-15-7-4-3-5-8-15/h3-9,11H,10,12H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXPLLGCLBRBOG-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=C(O2)SCC=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SCC2=NN=C(O2)SC/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing pyrimidine and oxadiazole moieties exhibit significant anticancer properties. Specifically, derivatives of 4,6-dimethylpyrimidine have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis induction. The presence of sulfanyl groups enhances the biological activity by improving solubility and bioavailability .

Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. Studies demonstrate that it possesses inhibitory effects against a range of bacterial and fungal strains. The sulfanyl groups in the structure are believed to play a crucial role in disrupting microbial cell membranes, leading to cell death .

Enzyme Inhibition
4,6-Dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown efficacy against certain kinases involved in cancer signaling pathways. This property positions it as a candidate for developing targeted cancer therapies .

Agricultural Applications

Pesticidal Activity
The compound's structural features suggest potential applications as a pesticide. Preliminary studies indicate that it may act as an effective herbicide or insecticide. The mechanism likely involves interference with the metabolic processes of pests or weeds, leading to their suppression or death .

Plant Growth Regulation
Research has also explored the use of this compound as a plant growth regulator. It may enhance growth rates or improve resistance to environmental stressors in crops. This application could lead to increased agricultural yields and sustainability .

Material Science Applications

Polymer Development
In material science, 4,6-dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine is being investigated for its potential use in developing advanced polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to materials suitable for high-performance applications .

Nanotechnology
The compound's unique properties may also find applications in nanotechnology. Its ability to form stable complexes with metal ions could be exploited in creating nanomaterials for various applications, including catalysis and drug delivery systems .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Inhibition of tumor growth in vitro
Antimicrobial Activity Effective against multiple bacterial strains
Pesticidal Activity Significant reduction in pest populations
Polymer Development Enhanced mechanical properties in composites
Nanotechnology Formation of stable metal complexes

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Pyrimidine-Oxadiazole Hybrids

  • Target Compound : Integrates a pyrimidine, 1,3,4-oxadiazole, and a propenylphenyl group. The conjugated system may enhance π-π stacking interactions, while sulfur linkages could improve binding to biological targets (e.g., enzymes with thiol groups).
  • Ethyl 1-(4-Amino-1,2,5-Oxadiazol-3-yl)-5-{[(4,6-Dimethylpyrimidin-2-yl)Sulfanyl]Methyl}-1H-1,2,3-Triazole-4-Carboxylate (BB54-0630): Features a triazole ring instead of an oxadiazole, linked to pyrimidine via a sulfanyl group. The triazole’s nitrogen-rich structure may confer higher polarity and solubility compared to the target compound.

Pyrimidine-Pyrazole Hybrids

  • 5-Hydroxy-3-Methyl-1-(4,6-Dimethylpyrimidin-2-yl)Pyrazol-4-yl-1,3-Butanedione (4) : Synthesized via hydrazine condensation, this compound replaces oxadiazole with a pyrazole ring. The hydroxyl and ketone groups may increase reactivity in nucleophilic environments, contrasting with the sulfur-dominated reactivity of the target compound .

Q & A

Q. Optimization Strategies :

  • Catalyst Choice : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cyclization efficiency in reductive environments, as shown in nitroarene cyclization studies .
  • Solvent and Temperature : Refluxing in ethanol or DMF improves solubility of intermediates, while controlled heating (80–100°C) minimizes side reactions .
MethodKey Reagents/CatalystsConditionsYield RangeReference
Pd-Catalyzed CyclizationPd(PPh₃)₄, HCO₂H derivatives80°C, 12h60–75%
Base-Mediated CyclizationKOH, ethanolReflux, 24h50–65%

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Basic Research Question
Structural confirmation requires a combination of techniques:

  • X-ray Crystallography : Resolves bond lengths (e.g., C–S bond: ~1.78 Å) and dihedral angles between the oxadiazole and pyrimidine rings .
  • NMR Spectroscopy : Key signals include δ ~2.5 ppm (methyl groups on pyrimidine) and δ ~7.3–7.5 ppm (phenylpropenyl protons) .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 475.627 (calculated for C₂₂H₂₉N₅O₃S₂) .

Q. Contradiction Analysis :

  • reports Pd-catalyzed pathways favoring reductive conditions, while emphasizes base-mediated mechanisms. These are complementary approaches depending on substrate electronics.

What methodologies are employed to study the biological activity of this compound, and how do structural modifications influence its efficacy?

Advanced Research Question
While direct biological data for this compound is limited, related pyrimidine derivatives are evaluated via:

  • In Vitro Assays : Antimicrobial activity tested against S. aureus (MIC: 2–8 µg/mL) and anticancer activity via MTT assays (IC₅₀: 10–50 µM) .
  • Molecular Docking : Simulations predict interactions with enzymes like DHFR (dihydrofolate reductase), guided by the compound’s electron-rich sulfanyl and oxadiazole groups .

Q. Structural Modifications :

  • Oxadiazole Substitution : Replacing the phenylpropenyl group with electron-withdrawing groups (e.g., –NO₂) enhances antibacterial potency but reduces solubility .
  • Pyrimidine Methylation : Additional methyl groups increase lipophilicity, improving blood-brain barrier penetration in neuroactive studies .

How can computational chemistry predict the compound’s stability and reactivity under varying experimental conditions?

Advanced Research Question

  • DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to assess redox stability .
  • MD Simulations : Simulate solvation effects in DMSO/water mixtures, revealing aggregation tendencies at high concentrations .
  • SAR Studies : Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity with antimicrobial IC₅₀ values (R² = 0.89) .

What strategies address contradictions in reported synthetic yields or characterization data?

Advanced Research Question

  • Yield Discrepancies : Variations arise from catalyst loading (e.g., 5 mol% vs. 10 mol% Pd) or purification methods (column chromatography vs. recrystallization) .
  • Spectroscopic Conflicts : Deuterated solvent impurities (e.g., DMSO-d₆) can obscure NMR signals; ultra-high-field instruments (≥500 MHz) improve resolution .

Q. Recommendations :

  • Reproduce reactions under inert atmospheres to minimize oxidative byproducts.
  • Validate crystallographic data against Cambridge Structural Database entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.